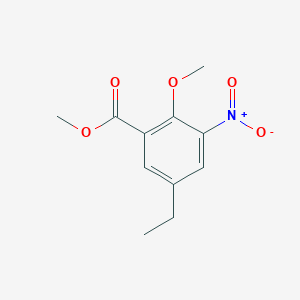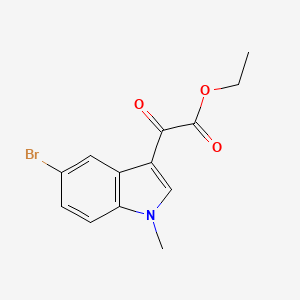
1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazol-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophényl)-3-(4-chlorophényl)-1H-pyrazol-4-ol est un composé chimique appartenant à la classe des pyrazoles. Les pyrazoles sont des composés hétérocycliques à cinq chaînons contenant deux atomes d’azote en positions 1 et 2. Ce composé particulier est caractérisé par la présence d’un groupe bromophényle en position 1 et d’un groupe chlorophényle en position 3 du cycle pyrazole.
Méthodes De Préparation
La synthèse de 1-(4-Bromophényl)-3-(4-chlorophényl)-1H-pyrazol-4-ol peut être réalisée par plusieurs voies de synthèse. Une méthode courante implique la réaction de la 4-bromoacétophénone avec la 4-chlorobenzaldéhyde en présence d’hydrate d’hydrazine. La réaction se déroule généralement sous reflux dans l’éthanol, conduisant à la formation du composé pyrazole souhaité. Les méthodes de production industrielle peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté.
Analyse Des Réactions Chimiques
1-(4-Bromophényl)-3-(4-chlorophényl)-1H-pyrazol-4-ol subit divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène, conduisant à la formation de produits oxydés correspondants.
Réduction : Des réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium, entraînant la réduction du cycle pyrazole ou des substituants.
Substitution : Les atomes de brome et de chlore du composé peuvent subir des réactions de substitution nucléophile avec divers nucléophiles, conduisant à la formation de dérivés substitués. Les réactifs et conditions courants utilisés dans ces réactions comprennent des solvants organiques tels que l’éthanol, le méthanol et le dichlorométhane, ainsi que des catalyseurs tels que le palladium sur carbone pour les réactions d’hydrogénation. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
Applications De Recherche Scientifique
1-(4-Bromophényl)-3-(4-chlorophényl)-1H-pyrazol-4-ol présente plusieurs applications en recherche scientifique, notamment :
Chimie : Il est utilisé comme bloc de construction dans la synthèse de molécules organiques plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes, anti-inflammatoires et anticancéreuses.
Médecine : La recherche est en cours pour explorer son potentiel en tant qu’agent thérapeutique pour diverses maladies, notamment le cancer et les maladies infectieuses.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme intermédiaire dans la production de produits pharmaceutiques et agrochimiques.
Mécanisme D'action
Le mécanisme d’action de 1-(4-Bromophényl)-3-(4-chlorophényl)-1H-pyrazol-4-ol implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en se liant à des enzymes ou des récepteurs, conduisant à la modulation des processus biologiques. Par exemple, il peut inhiber l’activité de certaines enzymes impliquées dans l’inflammation ou la prolifération cellulaire, ce qui lui confère des effets anti-inflammatoires ou anticancéreux. Les cibles moléculaires et les voies exactes impliquées dépendent de l’activité biologique spécifique étudiée.
Comparaison Avec Des Composés Similaires
1-(4-Bromophényl)-3-(4-chlorophényl)-1H-pyrazol-4-ol peut être comparé à d’autres composés similaires, tels que :
1-(4-Bromophényl)-3-(4-fluorophényl)-1H-pyrazol-4-ol : Ce composé possède un atome de fluor au lieu d’un atome de chlore, ce qui peut entraîner des propriétés chimiques et biologiques différentes.
1-(4-Chlorophényl)-3-(4-bromophényl)-1H-pyrazol-4-ol : Il s’agit d’un isomère où les positions des atomes de brome et de chlore sont inversées, ce qui peut entraîner une réactivité et une activité différentes.
1-(4-Méthylphényl)-3-(4-chlorophényl)-1H-pyrazol-4-ol : La présence d’un groupe méthyle au lieu d’un atome de brome peut affecter la stabilité chimique et l’activité biologique du composé.
Propriétés
Formule moléculaire |
C15H10BrClN2O |
|---|---|
Poids moléculaire |
349.61 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-3-(4-chlorophenyl)pyrazol-4-ol |
InChI |
InChI=1S/C15H10BrClN2O/c16-11-3-7-13(8-4-11)19-9-14(20)15(18-19)10-1-5-12(17)6-2-10/h1-9,20H |
Clé InChI |
UYRKZXFQSGTXST-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NN(C=C2O)C3=CC=C(C=C3)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-[(E)-[(4-fluorobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12043973.png)

![3-methyl-7-(1-naphthylmethyl)-8-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12043978.png)
![4-(4-bromophenyl)-2-{(2E)-2-[2-(difluoromethoxy)benzylidene]hydrazinyl}-1,3-thiazole](/img/structure/B12043998.png)
![7-[(E)-3-chlorobut-2-enyl]-1,3-dimethyl-8-sulfanylidene-9H-purine-2,6-dione](/img/structure/B12044001.png)
![Diethyl 7-(4-bromobenzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate](/img/structure/B12044006.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12044018.png)

![2-(5-[(2,4-Dichlorophenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-YL)-1-(4-fluorophenyl)ethanone](/img/structure/B12044024.png)




